Boc-3-(4-pyridyl)-D-alanine, also known as Fmoc-Dap(Pyr), is a valuable building block in peptide synthesis. The "Boc" (tert-Butyloxycarbonyl) and "Fmoc" (Fluorenylmethoxycarbonyl) groups are protecting groups used in solid-phase peptide synthesis (SPPS) to selectively modify and couple amino acids during the chain assembly process [, ]. The presence of the pyridine ring in this molecule introduces unique properties:
The specific properties of Boc-3-(4-pyridyl)-D-alanine have made it an attractive candidate for developing therapeutic agents. Some potential applications include:
Boc-3-(4-pyridyl)-D-alanine is a synthetic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-alanine, along with a 4-pyridyl moiety at the third carbon position. Its molecular formula is and it has a molecular weight of approximately 266.29 g/mol. The compound is often utilized in organic synthesis and medicinal chemistry due to its structural features that facilitate various
The synthesis of Boc-3-(4-pyridyl)-D-alanine typically involves several steps:
Boc-3-(4-pyridyl)-D-alanine has several applications in both research and industry:
Interaction studies involving Boc-3-(4-pyridyl)-D-alanine focus on its binding affinity to various biological targets, including enzymes and receptors. Preliminary data suggest that the pyridine moiety may enhance binding interactions due to π-π stacking or hydrogen bonding capabilities. These interactions are crucial for understanding the compound's potential therapeutic effects and guiding further modifications for enhanced activity .
Boc-3-(4-pyridyl)-D-alanine shares structural similarities with several other compounds, particularly those featuring pyridine rings and amino acid backbones. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Boc-3-(3-pyridyl)-D-alanine | Similar structure but with a 3-pyridyl group | Different spatial orientation affecting binding |
Boc-D-Alanine | Basic amino acid structure without pyridine | Lacks the heterocyclic ring, thus different properties |
Boc-4-(pyridyl)-L-alanine | L-Alanine instead of D-Alanine | May exhibit different biological activities |
Boc-D-Phenylalanine | Phenyl group instead of pyridine | Provides different hydrophobic characteristics |
The uniqueness of Boc-3-(4-pyridyl)-D-alanine lies in its specific combination of the D-amino acid configuration and the 4-pyridyl substituent, which may impart distinct pharmacological properties compared to other derivatives .
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid [4] [8] [12]. This nomenclature explicitly indicates the R-configuration at the chiral center, reflecting the D-stereochemistry of the alanine backbone [4] [13]. Alternative IUPAC representations include (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid, which provides a more detailed description of the tert-butoxycarbonyl group structure [8] [13].
The nomenclature systematically describes the molecular architecture: the (2R) designation specifies the absolute configuration at the alpha-carbon, the tert-butoxycarbonyl group serves as an amino-protecting moiety, and the pyridin-4-yl substituent indicates the para-position attachment of the pyridine ring to the propanoic acid backbone [12] [13].
The compound is recognized by numerous common names and laboratory designations across different research contexts and commercial suppliers [1] [7]. The most frequently encountered designations include Boc-D-4-pyridylalanine, which emphasizes the D-configuration and the 4-position of the pyridyl substituent [1] [7] [13]. Additional common names encompass N-Boc-3-(4-pyridyl)-D-alanine, reflecting the amino-protecting group nomenclature [9] [12].
Laboratory designations vary among suppliers and research institutions, including Boc-D-4-Pal-OH, where "Pal" represents pyridylalanine and "OH" indicates the free carboxylic acid functionality [7] [8]. Other abbreviated forms include BOC-4'-PYRIDYL-D-ALA and BOC-D-ALA(4-PYRI)-OH, which are commonly used in peptide synthesis protocols [7] [8].
Designation Type | Name | Context |
---|---|---|
Primary Common Name | Boc-3-(4-pyridyl)-D-alanine | General research literature |
Amino Acid Code | Boc-D-4-Pal-OH | Peptide synthesis |
Supplier Designation | N-Boc-3-(4-pyridyl)-D-alanine | Commercial catalogs |
Laboratory Abbreviation | BOC-D-4-PYRIDYLALANINE | Chemical databases |
Research publications frequently employ the designation (R)-N-Boc-(4-Pyridyl)alanine to emphasize the stereochemical configuration [5] [7]. The terminology N-tert-Butoxycarbonyl-4-pyridyl-D-alanine provides a systematic description that explicitly identifies the protecting group chemistry [7] [14].
The Simplified Molecular Input Line Entry System representation for Boc-3-(4-pyridyl)-D-alanine is CC(C)(C)OC(=O)NC@HC(=O)O [3] [12] [13]. This SMILES notation encodes the complete molecular structure, including stereochemical information indicated by the @H descriptor for the R-configuration at the chiral center [12] [13].
The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 [13]. This InChI string systematically describes the molecular connectivity, hydrogen distribution, and stereochemical configuration [13].
The InChI Key, represented as FNYWDMKESUACOU-SNVBAGLBSA-N, serves as a condensed identifier derived from the full InChI string through cryptographic hashing [4] [12] [13]. This 27-character key facilitates database searches and molecular identification across different chemical information systems [12] [13].
Identifier Type | Representation |
---|---|
SMILES | CC(C)(C)OC(=O)NC@HC(=O)O |
InChI | InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
InChI Key | FNYWDMKESUACOU-SNVBAGLBSA-N |
The MDL number MFCD00672529 provides an additional unique identifier within the MDL Information Systems database, facilitating cross-referencing across multiple chemical databases and supplier catalogs [3] [5] [9].
The Chemical Abstracts Service Registry Number 37535-58-3 serves as the primary standardized identifier for Boc-3-(4-pyridyl)-D-alanine within global chemical databases and regulatory systems [1] [3] [4]. This CAS number uniquely identifies the compound regardless of nomenclature variations or supplier designations, ensuring consistent identification across research publications, commercial catalogs, and regulatory documentation [4] [5].
The European Community number 624-433-5 provides regulatory identification within European chemical databases and compliance systems [8]. This EC number facilitates regulatory tracking and safety data management within the European Union chemical inventory systems [8].
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